Trpa1-IN-2
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Overview
Description
Trpa1-IN-2 is a compound that acts as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception, inflammation, and sensory transduction . TRPA1 is primarily expressed in sensory neurons and plays a crucial role in detecting environmental irritants and mediating inflammatory responses .
Preparation Methods
The synthesis of Trpa1-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Trpa1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Trpa1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the TRPA1 channel and its role in various chemical processes . In biology, this compound is used to investigate the physiological and pathological functions of TRPA1, including its involvement in pain perception, inflammation, and neurogenic responses . In medicine, this compound is being explored as a potential therapeutic agent for treating conditions such as chronic pain, asthma, and inflammatory diseases . In industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
Mechanism of Action
The mechanism of action of Trpa1-IN-2 involves its binding to the TRPA1 channel, thereby inhibiting its activation and subsequent ion influx . TRPA1 is a non-selective cation channel that allows the passage of calcium and sodium ions into the cell upon activation . By blocking this channel, this compound prevents the depolarization of sensory neurons and the release of pro-inflammatory mediators, thereby reducing pain and inflammation . The molecular targets and pathways involved in this process include the modulation of intracellular calcium levels, the inhibition of protein kinase C, and the suppression of nuclear factor kappa B (NF-κB) signaling .
Comparison with Similar Compounds
Trpa1-IN-2 is unique compared to other TRPA1 antagonists due to its high selectivity and potency . Similar compounds include HC-030031, A-967079, and AP-18, which also act as TRPA1 antagonists but differ in their chemical structures and pharmacological profiles . For example, HC-030031 is a benzothiazole derivative, while A-967079 is a pyrazole-based compound . This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for further development and clinical applications.
Properties
Molecular Formula |
C24H25F3N4O |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[1-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclopentyl]amino]benzonitrile |
InChI |
InChI=1S/C24H25F3N4O/c25-24(26,27)19-5-9-21(10-6-19)30-13-15-31(16-14-30)22(32)23(11-1-2-12-23)29-20-7-3-18(17-28)4-8-20/h3-10,29H,1-2,11-16H2 |
InChI Key |
QBMIXUICHJFOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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